Cas no 2228809-37-6 (2-(2-methoxy-5-nitrophenyl)propan-1-amine)

2-(2-Methoxy-5-nitrophenyl)propan-1-amine is a nitroaromatic amine derivative characterized by its methoxy and nitro functional groups attached to a phenyl ring, with a propan-1-amine side chain. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, or specialty materials. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring allows for versatile reactivity in electrophilic or nucleophilic substitution reactions. The amine functionality further enhances its utility in coupling reactions or as a building block for more complex structures. Its well-defined molecular structure ensures consistent performance in synthetic applications.
2-(2-methoxy-5-nitrophenyl)propan-1-amine structure
2228809-37-6 structure
Product Name:2-(2-methoxy-5-nitrophenyl)propan-1-amine
CAS No:2228809-37-6
MF:C10H14N2O3
MW:210.229762554169
CID:6255606
PubChem ID:165853889
Update Time:2025-10-31

2-(2-methoxy-5-nitrophenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxy-5-nitrophenyl)propan-1-amine
    • 2228809-37-6
    • EN300-1730568
    • Inchi: 1S/C10H14N2O3/c1-7(6-11)9-5-8(12(13)14)3-4-10(9)15-2/h3-5,7H,6,11H2,1-2H3
    • InChI Key: FZZIDRLFAYBHFL-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C(C)CN)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 81.1Ų

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Additional information on 2-(2-methoxy-5-nitrophenyl)propan-1-amine

Introduction to 2-(2-methoxy-5-nitrophenyl)propan-1-amine (CAS No. 2228809-37-6)

2-(2-methoxy-5-nitrophenyl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228809-37-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a unique structural motif comprising a nitro-substituted aromatic ring connected to an amine-functionalized propyl chain, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and development.

The molecular structure of 2-(2-methoxy-5-nitrophenyl)propan-1-amine consists of a benzene ring substituted with both a methoxy group at the 2-position and a nitro group at the 5-position. This particular arrangement imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of the amine functional group at the 1-position of the propyl chain further enhances its potential as a pharmacophore, enabling various chemical modifications and derivatization strategies.

In recent years, there has been growing interest in aromatic amine derivatives due to their diverse biological activities. The combination of a nitro group and an amine moiety in 2-(2-methoxy-5-nitrophenyl)propan-1-amine suggests potential applications in the development of therapeutic agents targeting neurological disorders, inflammatory conditions, and other metabolic diseases. The methoxy group, while relatively modest in its direct biological activity, contributes to the overall stability and solubility profile of the compound, making it more amenable for formulation and administration.

One of the most compelling aspects of 2-(2-methoxy-5-nitrophenyl)propan-1-amine is its structural similarity to known bioactive molecules. Researchers have leveraged such structural analogs to identify novel drug candidates with improved pharmacokinetic profiles and reduced side effects. The nitro group, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding. In some contexts, nitroaromatic compounds have shown efficacy in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation pathways.

The pharmaceutical industry has increasingly turned toward computational methods to predict the biological activity of novel compounds like 2-(2-methoxy-5-nitrophenyl)propan-1-amine. Advanced molecular modeling techniques, including docking studies and quantum mechanical calculations, have been employed to simulate interactions with potential target proteins. These simulations have provided valuable insights into how the compound might bind to biological receptors or enzymes, offering a rational basis for designing derivatives with enhanced potency or selectivity.

Recent experimental studies have begun to explore the pharmacological properties of 2-(2-methoxy-5-nitrophenyl)propan-1-amine in vitro and in vivo. Initial findings suggest that this compound exhibits moderate activity in certain cellular assays, particularly those related to oxidative stress and inflammation. The exact mechanisms through which it exerts these effects are still under investigation, but preliminary data indicate that it may interact with multiple pathways simultaneously. Such multifaceted interactions could be advantageous for developing treatments that address complex diseases from multiple angles.

The synthesis of 2-(2-methoxy-5-nitrophenyl)propan-1-amine presents unique challenges due to its complex structural features. However, advances in synthetic chemistry have made it more feasible to produce this compound on a larger scale. Modern synthetic routes often involve multi-step processes that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the aromatic core of this molecule efficiently.

In addition to its potential therapeutic applications, 2-(2-methoxy-5-nitrophenyl)propan-1-amine may also serve as a valuable intermediate in the synthesis of more complex molecules. Its versatile structure allows for further functionalization at multiple sites, enabling chemists to tailor its properties for specific applications. This adaptability makes it an attractive building block for medicinal chemists working on next-generation drug candidates.

The regulatory landscape for novel compounds like 2-(2-methoxy-5-nitrophenyl)propan-1-amine is stringent but well-established. Ensuring compliance with safety and efficacy standards is crucial before any clinical trials can be initiated. Researchers must navigate rigorous testing protocols to demonstrate that their compounds are both safe for human use and effective against target conditions. The growing body of preclinical data on this molecule will be essential in supporting such regulatory submissions.

The future prospects for 2-(2-methoxy-5-nitrophenyl)propan-1-amine are promising, given its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanisms of action further and explore new derivatives that may enhance its therapeutic profile. Collaborative efforts between academic institutions and pharmaceutical companies will be critical in translating laboratory findings into viable drug candidates ready for clinical evaluation.

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